molecular formula C11H6IN B11845712 5-Iodo-2-naphthonitrile

5-Iodo-2-naphthonitrile

Cat. No.: B11845712
M. Wt: 279.08 g/mol
InChI Key: SPHSNFNSHWBJLK-UHFFFAOYSA-N
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Description

5-Iodo-2-naphthonitrile is an organic compound that belongs to the class of naphthonitriles It is characterized by the presence of an iodine atom at the 5-position and a nitrile group at the 2-position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-naphthonitrile typically involves the iodination of 2-naphthonitrile. One common method is the reaction of 2-naphthonitrile with iodine in the presence of a suitable oxidizing agent, such as potassium iodate, under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-naphthonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation and Reduction: Products include amines or carboxylic acids derived from the nitrile group.

    Coupling Reactions: Products are more complex organic molecules formed by the coupling of this compound with other aromatic compounds.

Scientific Research Applications

5-Iodo-2-naphthonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-naphthonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or interact with metal ions, influencing the compound’s binding affinity and specificity. The iodine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological targets.

Comparison with Similar Compounds

    2-Naphthonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-naphthonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    5-Chloro-2-naphthonitrile: Another halogenated derivative with chlorine, offering different chemical behavior.

Uniqueness: 5-Iodo-2-naphthonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it valuable in specific synthetic applications.

Properties

IUPAC Name

5-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6IN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHSNFNSHWBJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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